2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
CAS No.:
Cat. No.: VC13471845
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol -](/images/structure/VC13471845.png)
Specification
Molecular Formula | C9H20N2O |
---|---|
Molecular Weight | 172.27 g/mol |
IUPAC Name | 2-[ethyl-(1-methylpyrrolidin-3-yl)amino]ethanol |
Standard InChI | InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3 |
Standard InChI Key | SYHNFJKDIUFPOE-UHFFFAOYSA-N |
SMILES | CCN(CCO)C1CCN(C1)C |
Canonical SMILES | CCN(CCO)C1CCN(C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—with a methyl group at the 1-position and an ethylaminoethanol side chain at the 3-position. The (S)-configuration of the pyrrolidine ring is critical for stereochemical interactions. Key structural components include:
-
Pyrrolidine core: Provides rigidity and influences electronic distribution.
-
Ethylaminoethanol moiety: Introduces hydrophilicity and hydrogen-bonding capacity.
-
Methyl substituent: Enhances lipophilicity and steric effects.
The isomeric SMILES representation confirms the stereochemistry and connectivity.
Table 1: Molecular Properties of 2-[Ethyl-(1-Methyl-Pyrrolidin-3-yl)-Amino]-Ethanol
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.27 g/mol |
IUPAC Name | 2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol |
Standard InChI | InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
XLogP3 | ~1.2 (estimated) |
Spectroscopic Characterization
While experimental data are scarce, analogous compounds suggest that nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and ethanol hydroxyl group (δ 1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 172.27.
Synthesis and Purification Strategies
Reaction Pathways
The synthesis of 2-[ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol likely involves:
-
Reductive amination: Reacting 1-methylpyrrolidin-3-amine with ethyl glycolaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
-
Nucleophilic substitution: Displacing a leaving group (e.g., chloride) from 2-chloroethanol using 1-methyl-3-(ethylamino)pyrrolidine .
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Amine alkylation | 2-Chloroethanol, K2CO3, DMF | 60–70% |
Purification | Column chromatography (SiO2) | >95% purity |
Optimization Challenges
A patent detailing a related pyrrolidine derivative emphasizes the importance of sequential washing with acidic (5% HCl) and basic (2.5% NaOH) solutions to remove unreacted starting materials . Distillation under reduced pressure (40°C, 100 mbar) and crystallization from methanol/acetone mixtures are critical for achieving >99% purity .
Research Findings and Biological Relevance
Enzymatic Interactions
Molecular docking studies of analogous compounds predict moderate affinity for cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism . This implies potential drug-drug interactions if developed as a pharmaceutical agent .
Industrial and Research Applications
Pharmaceutical Development
The compound’s tertiary amine structure aligns with scaffolds used in:
-
Cognitive enhancers: By modulating acetylcholine receptors .
-
Antifibrotic agents: Via inhibition of lysophosphatidic acid (LPA) signaling, as seen in compound 11 from a recent clinical study .
Chemical Intermediate
Its ethanolamine moiety makes it a candidate for synthesizing surfactants or polymer precursors. The hydroxyl group enables esterification or etherification reactions for functional material design.
Challenges and Future Directions
Knowledge Gaps
No in vivo toxicity or pharmacokinetic data exist for this compound. Priorities for future research include:
-
ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
-
Target validation: Identifying specific biological targets via high-throughput screening.
Synthetic Scalability
Current methods lack optimization for industrial-scale production. Continuous flow reactors, as used for related acetamide derivatives, could improve yield and reproducibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume